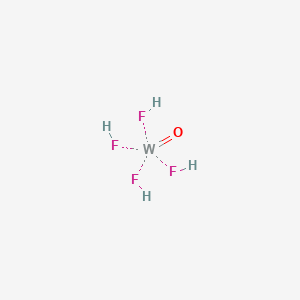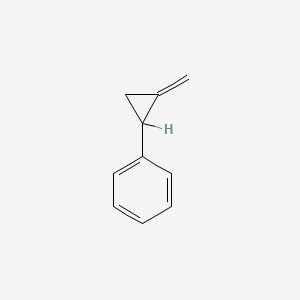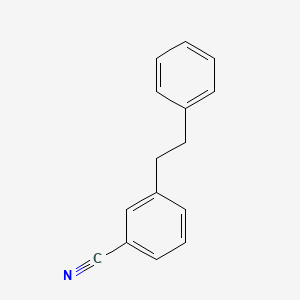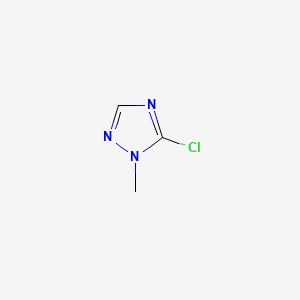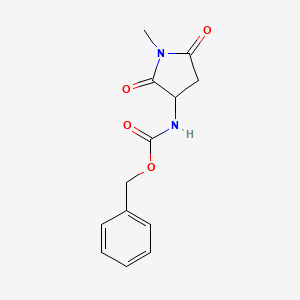
benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate
説明
Benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is commonly referred to as MDPC, and its chemical formula is C15H18N2O4.
作用機序
MDPC acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, MDPC increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This increase in dopamine signaling can have a range of effects on behavior and cognition, including increased motivation, attention, and reward seeking.
Biochemical and Physiological Effects:
MDPC has been found to have a range of biochemical and physiological effects, particularly in the brain. It has been shown to increase dopamine levels in the brain, which can have a range of effects on behavior and cognition. MDPC has also been found to have potential applications in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse. However, more research is needed to fully understand the biochemical and physiological effects of MDPC.
実験室実験の利点と制限
MDPC has several advantages for use in lab experiments. It is a selective inhibitor of the dopamine transporter (DAT), which makes it a useful tool for studying the role of dopamine in behavior and cognition. MDPC is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of MDPC in lab experiments. It has been found to have potential toxic effects, particularly at high doses, and more research is needed to fully understand its safety profile.
将来の方向性
There are several future directions for research on MDPC. One area of interest is the potential applications of MDPC in the treatment of addiction. More research is needed to fully understand the mechanisms by which MDPC reduces the rewarding effects of drugs of abuse, and to determine its potential as a therapeutic agent. Another area of interest is the potential use of MDPC as a tool for studying the role of dopamine in behavior and cognition. Further research is needed to fully understand the biochemical and physiological effects of MDPC, and to determine its potential as a research tool.
科学的研究の応用
MDPC has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. This inhibition leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition. MDPC has also been found to have potential applications in the treatment of addiction, as it can reduce the rewarding effects of drugs of abuse.
特性
IUPAC Name |
benzyl N-(1-methyl-2,5-dioxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(16)7-10(12(15)17)14-13(18)19-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZILRGWMZBOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91807-59-9 | |
| Record name | NSC156955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/no-structure.png)
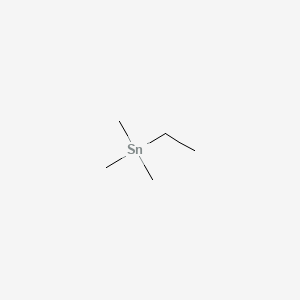

![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)

